molecular formula C20H17ClN2O2 B12590921 N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 648922-74-1

N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B12590921
CAS No.: 648922-74-1
M. Wt: 352.8 g/mol
InChI Key: GADZIVXQDXYBDR-UHFFFAOYSA-N
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Description

N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide is a chemical compound offered for research and development purposes. It belongs to the class of N-phenyl benzamide derivatives, a scaffold recognized in medicinal chemistry for its potential to interact with biologically relevant targets . Specifically, structurally related benzamide compounds have been identified as key pharmacophores in the development of dual inhibitors targeting both Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2) . Such dual inhibitors are of significant interest in oncology research, particularly for anti-colon cancer applications, as they can circumvent the challenges of drug-drug interactions associated with combination therapies . Furthermore, the benzamide backbone is also found in compounds acting as positive allosteric modulators (PAMs) for neurological targets like the metabotropic glutamate receptor subtype 5 (mGlu5), highlighting the versatility of this chemical class in probing central nervous system function . Researchers can utilize this compound as a building block or reference standard in their investigations into structure-activity relationships, mechanism of action studies, and the development of novel therapeutic agents. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

648922-74-1

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

N-[3-(anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C20H17ClN2O2/c21-15-9-10-19(24)18(12-15)20(25)23-17-8-4-5-14(11-17)13-22-16-6-2-1-3-7-16/h1-12,22,24H,13H2,(H,23,25)

InChI Key

GADZIVXQDXYBDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Method 1: Direct Synthesis from Precursor Compounds

This method involves the direct reaction of 5-chloro-2-hydroxybenzoic acid with aniline derivatives.

  • Reagents :

    • 5-chloro-2-hydroxybenzoic acid
    • Aniline
    • Coupling agents (e.g., EDC, HOBt)
  • Procedure :

    • Dissolve 5-chloro-2-hydroxybenzoic acid in a suitable solvent (e.g., dimethylformamide).
    • Add aniline and a coupling agent to the solution.
    • Stir the mixture at room temperature for several hours.
    • Purify the product through recrystallization.
  • Yield : Approximately 70-85% depending on reaction conditions.

Method 2: Multi-step Synthesis via Intermediate Formation

This method utilizes intermediates to synthesize the target compound through a series of reactions.

  • Reagents :

    • Salicylic acid
    • Chlorinated benzene derivatives
    • Amines
  • Procedure :

    • Start with salicylic acid and react it with chlorinated benzene under acidic conditions to form an intermediate.
    • Subject the intermediate to amination using aniline to introduce the anilinomethyl group.
    • Acylate the resulting compound with acetic anhydride or similar reagents to form this compound.
  • Yield : Typically yields around 60-75%.

Reaction Conditions and Optimization

The efficiency of these synthesis methods can be influenced by various factors, including temperature, solvent choice, and reaction time.

Temperature Optimization

  • Reactions are generally conducted at temperatures ranging from room temperature to reflux conditions (around 100°C).

Solvent Selection

  • Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and ethanol.

Time Management

  • Reaction times can vary from a few hours to several days, depending on the method and desired yield.

Comparative Analysis of Preparation Methods

Method Reagents Used Yield (%) Key Steps
Method 1 Salicylic acid, aniline 70-85 Direct coupling
Method 2 Salicylic acid, chlorinated benzene 60-75 Multi-step with intermediates

Chemical Reactions Analysis

Types of Reactions

N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.

    Modulating Receptors: Interacting with cellular receptors to modulate their activity.

    Affecting Signal Transduction: Influencing intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological activity of salicylanilide derivatives is heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Functional Groups Biological Activities
N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide 3-(Anilinomethyl)phenyl -NH-C6H5 (aniline), -CH2- linker Antimycobacterial, antifungal
IMD-0354 (N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide) 3,5-Bis(trifluoromethyl)phenyl -CF3 groups Kinase inhibition, antimicrobial (MIC: 0.25 µg/mL vs. S. aureus)
Niclosamide derivative A17 (N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide) 4-Amino-2-chlorophenyl -NH2, -Cl Antiviral (human adenovirus inhibition)
N-[3,4-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide 3,4-Bis(trifluoromethyl)phenyl -CF3 groups Antitubercular
Compound 8l (N-{(1R)-1-benzyl-2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-chloro-2-hydroxybenzamide) 4-Chlorophenyl, benzyl -Cl, -benzyl Antimycobacterial (IC50: 32 µM, superior to isoniazid)
Antimycobacterial Activity
  • This compound: While specific data are lacking, analogs like 8l and 9f (IC50: 32 µM) demonstrate that substitutions such as benzyl and chlorophenyl enhance antitubercular activity, surpassing isoniazid .
  • IMD-0354 : Primarily a kinase inhibitor, it exhibits antimicrobial activity (MIC: 0.25 µg/mL against S. aureus) due to trifluoromethyl groups enhancing membrane permeability .
Antifungal Activity
  • Compound 8f/8g : Substitutions with 3-chlorophenyl and benzyl groups yield potent antifungal activity (MIC: 3.9 µM against Candida krusei) .
  • IMD-0354 : Less effective in antifungal contexts, highlighting the importance of specific substituents like chlorophenyl over trifluoromethyl .
Solubility and Lipophilicity
  • Niclosamide derivative B17 : Improved solubility (10.6 mg/mL in DMSO vs. 1.6 mg/mL for niclosamide) due to structural modifications .
  • IMD-0354 : High lipophilicity from -CF3 groups may limit aqueous solubility but enhance cell penetration .

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Groups : Critical for kinase inhibition (e.g., IMD-0354) and antimicrobial potency but may reduce solubility .
  • Chlorophenyl and Benzyl Groups : Enhance antimycobacterial and antifungal activity via hydrophobic interactions with target enzymes .
  • Amino Groups: In niclosamide derivative A17, the -NH2 group improves antiviral activity by facilitating hydrogen bonding with viral proteins .

Biological Activity

N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H14_{14}ClN1_{1}O2_{2}, with a molecular weight of approximately 352.8 g/mol. The compound features an anilinomethyl group attached to a phenyl ring, a chloro substituent, and a hydroxybenzamide moiety, which contribute to its distinct biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing potential as an antimicrobial agent. The compound's structure allows for effective interaction with microbial cell components, leading to inhibition of growth and replication.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against the hepatitis B virus (HBV). Studies suggest that similar benzamide derivatives can reduce cytoplasmic HBV DNA levels by interfering with viral nucleocapsid assembly . This mechanism involves specific interactions with viral core proteins, which could be leveraged for therapeutic development against HBV.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival or viral replication.
  • Disruption of Cellular Processes : By interacting with specific cellular targets, it can disrupt essential processes such as protein synthesis and energy metabolism.
  • Formation of Complexes : Similar compounds have been shown to form complexes with target proteins, altering their function and leading to biological effects .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various pathogens. For instance, a study reported significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that the unique combination of functional groups in this compound enhances its biological activity. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaUnique Features
N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamideC15_{15}H16_{16}ClN1_{1}O2_{2}Contains a tert-butyl group
N-(3-benzylphenyl)-5-chloro-2-hydroxybenzamideC16_{16}H16_{16}ClN1_{1}O2_{2}Benzyl substitution alters sterics
N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamideC15_{15}H15_{15}ClN2_{2}O2_{2}Contains an amino group

This table illustrates how variations in substituents can influence the biological activity of benzamide derivatives.

Clinical Implications

While preclinical studies show promise, further research is necessary to evaluate the clinical applicability of this compound. Its potential use in treating infections caused by resistant strains warrants investigation into dosage optimization and safety profiles.

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